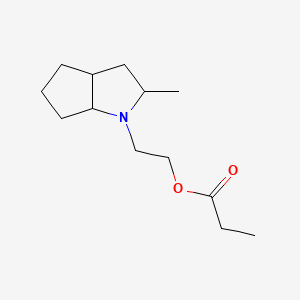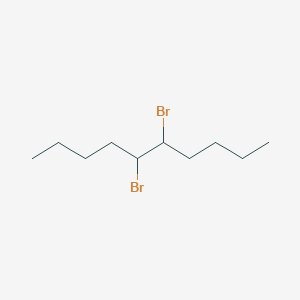
5,6-Dibromodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromodecane: is an organic compound with the molecular formula C10H20Br2 It belongs to the class of vicinal dibromides, which are characterized by having two bromine atoms attached to adjacent carbon atoms in a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,6-Dibromodecane can be synthesized through the bromination of decane. The reaction typically involves the addition of bromine (Br2) to decane in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon-carbon double bond, resulting in the formation of the dibromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dibromodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to decane by using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of decenes.
Reduction: Formation of decane.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dibromodecane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are limited, dibromides like this compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and as a cross-linking agent in the manufacture of certain types of plastics and resins.
Mecanismo De Acción
The mechanism of action of 5,6-dibromodecane primarily involves its reactivity as a dibromide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is exploited in synthetic organic chemistry to introduce various functional groups into molecules. The compound’s ability to undergo elimination reactions also makes it useful in the formation of alkenes.
Comparación Con Compuestos Similares
- 1,2-Dibromodecane
- 1,10-Dibromodecane
- 1,12-Dibromododecane
Comparison: 5,6-Dibromodecane is unique among its analogs due to the position of the bromine atoms on the carbon chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1,2-dibromodecane has bromine atoms on the first and second carbon atoms, making it more reactive in certain substitution reactions compared to this compound. Similarly, 1,10-dibromodecane and 1,12-dibromododecane have bromine atoms further apart, which influences their chemical behavior and applications.
Propiedades
Número CAS |
77928-86-0 |
|---|---|
Fórmula molecular |
C10H20Br2 |
Peso molecular |
300.07 g/mol |
Nombre IUPAC |
5,6-dibromodecane |
InChI |
InChI=1S/C10H20Br2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
GRHWTEWNWUYZGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(CCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


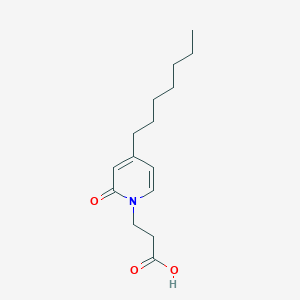

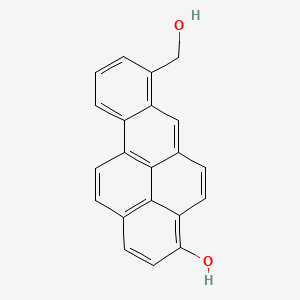
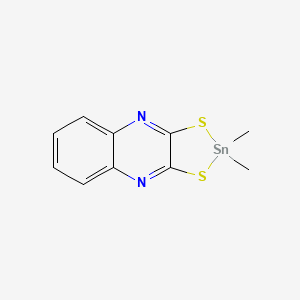
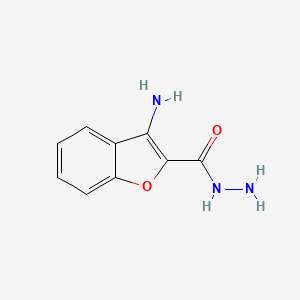

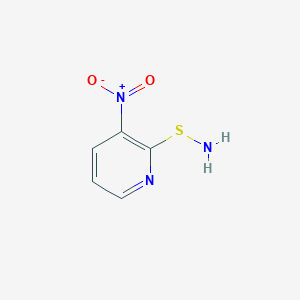
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)


![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

